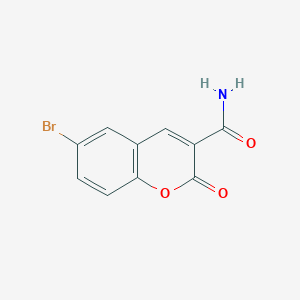

6-Bromo-2-oxochromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

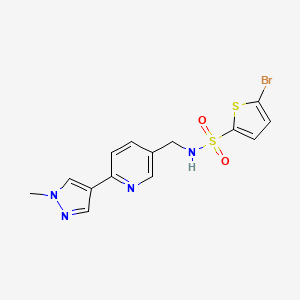

6-Bromo-2-oxochromene-3-carboxamide is a chemical compound with the molecular formula C10H6BrNO3 . It has a molecular weight of 268.066. It is also known by other names such as 6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide .

Synthesis Analysis

The synthesis of 6-Bromo-2-oxochromene-3-carboxamide involves reactions with zinc enolates derived from 1-Aryl-2,2-dibromoalkanones . Another study describes the synthesis of a similar compound, dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, via the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in the presence of dichloromethane .Molecular Structure Analysis

The molecular structure of 6-Bromo-2-oxochromene-3-carboxamide can be analyzed using various tools such as MolView . The structure is determined by the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

The chemical reactions involving 6-Bromo-2-oxochromene-3-carboxamide include cyclopropanation reactions with zinc enolates . Another reaction involves the Reformatsky reaction with N-substituted 6-Bromo-2-oxochromene-3-carboxamides .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2-oxochromene-3-carboxamide include a density of 1.6±0.1 g/cm3, boiling point of 526.8±50.0 °C at 760 mmHg, and vapour pressure of 0.0±1.4 mmHg at 25°C . It also has a molar refractivity of 60.3±0.3 cm3, polar surface area of 55 Å2, and molar volume of 171.3±3.0 cm3 .Scientific Research Applications

Synthesis and Structural Studies

Cyclization and Novel Ring Systems : 6-Bromo-2-oxochromene-3-carboxamide has been used in cyclization reactions to produce novel ring systems like benzopyrano[2,3-d]pyrimidine-4,6-dione and benzopyrano[3,2-e]-1,4-diazepine. These cyclizations demonstrate the compound's utility in creating structurally unique compounds with potential applications in various fields of chemistry and pharmacology (Bevan et al., 1986).

Eco-Friendly Synthesis Approaches : It has been used in eco-friendly synthesis methods like the Knoevenagel condensation to produce 2-imino-2H-chromene-3-carboxamides. These synthesis approaches emphasize sustainable and environmentally conscious methods in chemical production (Proença & Costa, 2008).

Reformatsky Reaction : This compound is involved in the Reformatsky reaction with different bromoalkanates, illustrating its reactivity and potential in synthesizing diverse organic compounds, such as N-aryl-(6-bromo)-4-(1-methoxycarbonylcyclohexyl)-2-oxochroman-3-carboxamides (Shchepin et al., 2006).

X-ray Crystallography : The structure of derivatives of 6-Bromo-2-oxochromene-3-carboxamide, like ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, has been determined through X-ray crystallography, highlighting its importance in structural chemistry (Kirillov, Nikiforova, & Dmitriev, 2015).

Applications in Biological Studies

- Antimalarial Research : Derivatives of this compound, specifically bromo-benzothiophene carboxamide derivatives, have shown potential as inhibitors of Plasmodium falciparum Enoyl-ACP reductase, highlighting its potential application in antimalarial research (Banerjee et al., 2011).

Future Directions

While specific future directions for the study of 6-Bromo-2-oxochromene-3-carboxamide are not mentioned in the available literature, the field of reactive oxygen species (ROS)-based nanomedicine, which includes compounds like 6-Bromo-2-oxochromene-3-carboxamide, is a promising area of research for crossing the blood-brain barrier and treating glioma .

properties

IUPAC Name |

6-bromo-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMVXKDEZKIAIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2-oxo-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

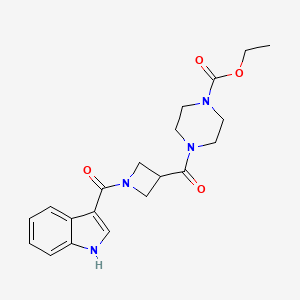

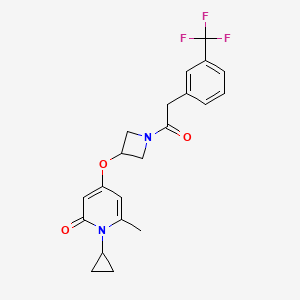

![N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2720461.png)

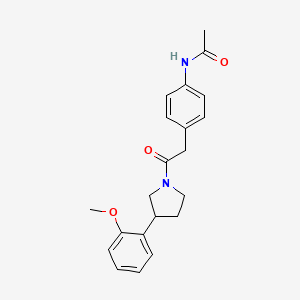

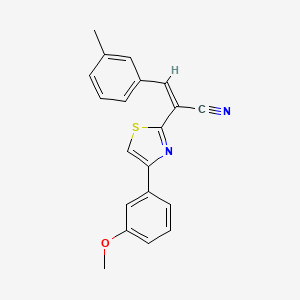

![3-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2720465.png)

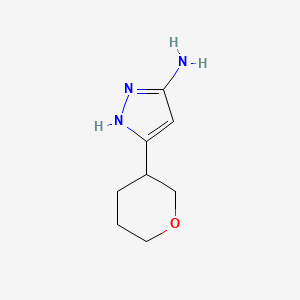

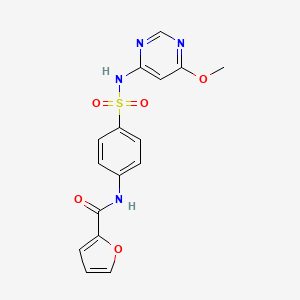

![4-butyl-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2720466.png)

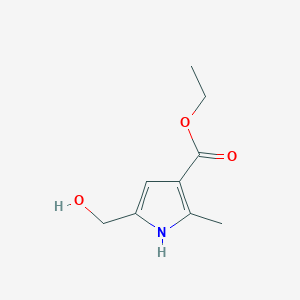

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2720469.png)

![1,3,7-trimethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2720474.png)